Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate
Overview
Description
Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate is an organic compound with the molecular formula C9H9ClN2O3. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a carbonyl group, which is further linked to an amino group and a methyl ester. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents like ethanol or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetic acid.
Reduction: Methyl 2-[[(2-chloro-3-pyridyl)methylamino]acetate.
Scientific Research Applications
Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[(2-chloro-4-pyridyl)carbonyl]amino]acetate
- Methyl 2-[[(2-chloro-5-pyridyl)carbonyl]amino]acetate
- Methyl 2-[[(2-chloro-6-pyridyl)carbonyl]amino]acetate
Uniqueness
Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the chlorine atom and the carbonyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(2-chloropyridine-3-carbonyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-15-7(13)5-12-9(14)6-3-2-4-11-8(6)10/h2-4H,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAPSJAMNBBMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379262 | |
Record name | Methyl N-(2-chloropyridine-3-carbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245083-04-9 | |
Record name | Methyl N-(2-chloropyridine-3-carbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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